N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chlorinated phenyl ring, a dioxidoisothiazolidinyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O7S/c1-28-16-9-12(14(22(24)25)10-17(16)29-2)18(23)20-11-4-5-13(19)15(8-11)21-6-3-7-30(21,26)27/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWYZNSJFVFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Reaction
A mixture of 3,4-dimethoxybenzoic acid and fuming nitric acid in concentrated sulfuric acid at 0–5°C yields the nitro derivative. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration.
Table 1: Nitration Reaction Conditions
| Parameter | Value |
|---|---|
| Nitrating agent | Fuming HNO₃ (1.2 equiv) |
| Acid catalyst | H₂SO₄ (excess) |
| Temperature | 0–5°C |
| Reaction time | 2 hours |
| Yield | 78–85% |
The product is purified via recrystallization from ethanol/water, yielding pale-yellow crystals.
Synthesis of 4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline
This intermediate requires the construction of the isothiazolidine ring and its subsequent coupling to a chlorinated aniline.
Formation of the Isothiazolidine Ring
The isothiazolidine ring is synthesized by cyclizing 2-mercaptoethylamine with 1,3-dichlorobenzene under basic conditions, followed by oxidation to the sulfone.
Reaction Scheme:
- Thiol-Alkylation :
$$ \text{2-Mercaptoethylamine} + \text{1,3-Dichlorobenzene} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Chloro-N-(2-aminoethylthio)aniline} $$ - Cyclization :
Intramolecular nucleophilic substitution forms the isothiazolidine ring. - Oxidation :
$$ \text{Isothiazolidine} \xrightarrow{\text{H₂O₂, AcOH}} \text{1,1-Dioxidoisothiazolidine} $$
Table 2: Cyclization and Oxidation Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiol-Alkylation | K₂CO₃, DMF, 80°C, 6 hours | 65% |
| Cyclization | Reflux in toluene, 12 hours | 72% |
| Oxidation | 30% H₂O₂, AcOH, 50°C, 3 hours | 88% |
Chlorination and Amination
The chlorinated aniline precursor is prepared via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. For instance, palladium(II) acetate facilitates the coupling of 3-amino-4-chlorobenzenesulfonamide with the isothiazolidine intermediate.
Amide Bond Formation
The final step involves coupling the acyl chloride and aniline derivatives.
Activation of Carboxylic Acid
4,5-Dimethoxy-2-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride:
$$ \text{Acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO₂} + \text{HCl} $$
Coupling Reaction
The acyl chloride reacts with 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base:
$$ \text{Acyl chloride} + \text{Aniline} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound} $$
Table 3: Coupling Reaction Optimization
| Coupling Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| None | Et₃N | DCM | 0°C → RT | 62% |
| EDCl/HOBt | DIPEA | DMF | RT | 85% |
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) significantly improves yield by minimizing side reactions.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from dichloromethane/methanol.
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.02 (t, J = 6.8 Hz, 2H, CH₂).
- HRMS : m/z calculated for C₁₉H₁₈ClN₃O₆S [M+H]⁺: 476.0643; found: 476.0645.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the cyclization step (30 minutes vs. 12 hours) with comparable yields (70–75%).
Solid-Phase Synthesis
Immobilization of the aniline derivative on Wang resin enables iterative coupling and cyclization, though yields are moderate (50–60%).
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is primarily studied for its medicinal properties:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth. It acts through the competitive inhibition of dihydropteroate synthase, which is essential for folic acid synthesis in bacteria. This mechanism mimics para-aminobenzoic acid (PABA), disrupting folic acid production crucial for bacterial survival.
- Anticancer Potential : Recent studies have indicated that derivatives of this compound show promising anticancer activities. The ability to inhibit cell proliferation has been tested against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound has been documented through various studies:
- In Vitro Studies : The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria as well as fungal species. Results indicate a strong antimicrobial effect comparable to established antibiotics .
- Cell Line Studies : In vitro testing against human breast adenocarcinoma cell lines (MCF7) demonstrated significant anticancer properties, with specific derivatives showing higher activity than standard treatments .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of the compound with various biological targets, enhancing the understanding of its mechanisms of action and guiding further drug design efforts.
Industrial Applications
Beyond medicinal uses, this compound is being explored for industrial applications:
- Synthesis of Advanced Materials : The unique structural features allow it to be a precursor in the synthesis of novel materials with specific properties tailored for industrial needs.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of multiple bacterial strains effectively. The results were quantified using turbidimetric methods to assess bacterial growth inhibition rates .
- Anticancer Activity Assessment : Research involving MCF7 cells showed that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .
- Molecular Interaction Analysis : Molecular docking studies revealed specific interactions between the compound and target proteins critical in cancer pathways, providing a foundation for future therapeutic development.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes or Receptors: Inhibiting or activating their function.
Interfere with Cellular Processes: Such as DNA replication or protein synthesis.
Induce Oxidative Stress: Leading to cell damage or death.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide: Lacks the dioxidoisothiazolidinyl group.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide: Lacks the dimethoxy groups.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxybenzamide: Lacks the nitro group.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with a complex structure that belongs to the class of thiazolidine derivatives. Its unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro-substituted phenyl ring : Enhances reactivity and potential interactions with biological targets.
- Dioxidoisothiazolidin moiety : Known for its diverse pharmacological activities.
- Dimethoxy and nitro groups : These substituents may influence the compound's electronic properties and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The structure may allow it to inhibit enzymes involved in critical metabolic pathways, similar to how other sulfonamides function by mimicking substrates necessary for bacterial growth.
- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways, impacting cellular responses.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds in the thiazolidine class often show efficacy against bacterial infections by inhibiting folic acid synthesis.
- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration of 4-chloroaniline : To introduce the nitro group.
- Cyclization with isothiazolidine : Formation of the dioxidoisothiazolidin ring.
- Acylation : Final modification to yield the target compound.
These synthetic routes are crucial for understanding the compound's availability for biological testing.
Q & A
Q. Q1: What are the optimal synthetic conditions for preparing derivatives of 4,5-dimethoxy-2-nitrobenzamide, and how do coupling reagents affect yield?
A: The synthesis of benzamide derivatives often employs coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was synthesized using DCC/HOBt, with product confirmation via IR, ¹H-NMR, and elemental analysis . However, alternative routes (e.g., using methyl 4,5-dimethoxy-2-nitrobenzoate and 2-chloro-N-methylacetamide) report low yields (2–5%), highlighting the need for optimization of reaction steps, stoichiometry, and purification methods .
Q. Q2: How can spectroscopic methods (e.g., fluorescence) characterize the physicochemical properties of this compound?
A: Fluorescence studies are critical for assessing photophysical behavior. For structurally similar benzamides, fluorescence intensity was maximized at pH 5 and 25°C, with stability over time. Key parameters include λex (340 nm) and λem (380 nm). Limits of detection (LOD: 0.2691 mg/L) and quantification (LOQ: 0.898 mg/L) were determined using spectrofluorometric analysis, with precision validated via R.S.D.% (1.369) .
Advanced Research Questions
Q. Q3: How does the crystal structure of related benzamide derivatives inform intermolecular interactions and stability?
A: X-ray crystallography of analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) reveals intermolecular hydrogen bonds (N–H⋯N) forming centrosymmetric dimers, while non-classical interactions (C–H⋯F/O) stabilize crystal packing. Such structural insights guide the design of derivatives with enhanced thermal stability or solubility .
Q. Q4: What enzymatic targets are hypothesized for benzamide derivatives with antibacterial activity?
A: Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target enzymes like AcpS-PPTase, critical for bacterial fatty acid biosynthesis. Dual inhibition of PPTase classes is proposed to block bacterial proliferation, suggesting potential for structure-activity relationship (SAR) studies to optimize binding .
Data Contradiction and Methodological Challenges
Q. Q5: How should researchers address discrepancies in synthetic yields reported for benzamide derivatives?
A: Low yields (e.g., 2–5% in multi-step syntheses ) vs. higher yields (using DCC/HOBt ) may stem from differences in reaction conditions (e.g., solvent, temperature) or purification techniques. Systematic optimization—varying coupling reagents (DCC vs. EDCI), catalysts, or stepwise intermediates—is recommended. Parallel reaction screening (e.g., microwave-assisted synthesis) may improve efficiency.
Q. Q6: What methodologies resolve contradictions in fluorescence data under varying experimental conditions?
A: Fluorescence intensity variations due to pH, temperature, or solvent polarity necessitate rigorous standardization. For example:
- pH control : Buffer systems (e.g., acetate buffer at pH 5) stabilize protonation states of nitro and amide groups.
- Temperature calibration : Thermostatted cuvette holders minimize thermal quenching.
- Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance quantum yield compared to protic solvents.
Biochemical and Pharmacological Applications
Q. Q7: How can computational modeling predict the bioactivity of this compound against bacterial targets?
A: Molecular docking studies (e.g., using AutoDock Vina) with PPTase enzymes can identify binding poses of the nitrobenzamide core. Key interactions may involve hydrogen bonding with active-site residues (e.g., Lys45, Asp112) and hydrophobic contacts with trifluoromethyl groups .
Q. Q8: What in vitro assays validate the compound’s mechanism of action in bacterial inhibition?
A: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, combined with enzymatic inhibition assays (e.g., malachite green phosphate detection for PPTase activity), are critical. Synergy studies with β-lactams may reveal combinatorial effects .
Safety and Handling Considerations
Q. Q9: What safety protocols are recommended for handling nitrobenzamide derivatives?
A: While specific safety data for this compound are limited, structurally related chlorinated benzamides require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
